4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid

Description

Historical Context and Discovery

The discovery of this compound is rooted in the broader development of benzoxazole chemistry, which gained momentum in the mid-20th century as researchers explored heterocyclic compounds for medicinal applications. Benzoxazoles, first synthesized via cyclization reactions between 2-aminophenols and carboxylic acid derivatives, were later modified to enhance their bioactivity and stability. The introduction of chloro-substituents, as seen in this compound, emerged from efforts to optimize electronic effects and intermolecular interactions in drug design.

Early synthetic routes involved condensing 5-chloro-2-aminophenol with substituted benzoic acids under acidic conditions, though yields were often suboptimal. Advancements in catalytic methods, particularly using oxalyl chloride and triethanolamine-mediated chlorination, enabled efficient large-scale production. The compound’s first documented synthesis appeared in patent literature in the early 21st century, focusing on its role as a precursor for bioactive molecules.

Structural Features and Derivatives

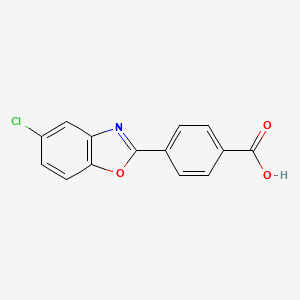

The molecular architecture of this compound (C₁₄H₈ClNO₃, molecular weight 273.67 g/mol) features three distinct regions:

- Benzoxazole core : A 5-chloro-substituted 1,3-benzoxazole ring providing planar rigidity and π-conjugation.

- Phenyl spacer : A para-substituted benzene ring enabling steric control and electronic modulation.

- Benzoic acid group : A carboxylic acid terminus facilitating hydrogen bonding and salt formation.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(5-Chloro-1,3-benzoxazol-2-yl |

Properties

IUPAC Name |

4-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO3/c15-10-5-6-12-11(7-10)16-13(19-12)8-1-3-9(4-2-8)14(17)18/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFQXPZCXWRHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid typically involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acids or their derivatives. One common method includes the reaction of 2-aminophenol with 4-chlorobenzoic acid under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs catalytic systems to enhance yield and efficiency. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts are used to optimize reaction conditions and reduce reaction times . The use of eco-friendly and sustainable methods is also gaining traction in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid has a wide range of scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid involves its interaction with specific molecular targets in biological systems. The chloro substituent and the benzoxazole ring play crucial roles in its binding affinity and activity. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways or cellular structures . In cancer research, it is studied for its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Structural Differences :

- Benzoxazole vs. Benzimidazole/Benzothiazole: Replacement of oxygen (benzoxazole) with nitrogen (benzimidazole) or sulfur (benzothiazole) alters electronic properties.

- Tetrazole as a Bioisostere : The tetrazole group in 5-chloro-2-methoxy-4-(tetrazol-1-yl)benzoic acid mimics carboxylic acids, enhancing metabolic stability and bioavailability compared to the parent benzoic acid .

Mechanistic Insights :

- Orexin Receptor Antagonism : The diazepane moiety in MK-4305, derived from this compound, enhances binding to orexin receptors, modulating sleep-wake cycles .

- Anticancer Activity : Benzimidazole derivatives exhibit cytotoxicity via DNA intercalation and topoisomerase inhibition, with methyl ester groups improving cell membrane permeability .

Physicochemical Properties

Table 3: Physicochemical Comparison

| Property | 4-(5-Cl-benzoxazol-2-yl)benzoic acid | Benzimidazole analog (methyl ester) | Benzothiazole analog |

|---|---|---|---|

| LogP | 3.1 (predicted) | 2.8 | 4.2 |

| Solubility (aq.) | Low (carboxylic acid) | Moderate (ester) | Low (lipophilic S atom) |

| pKa | 4.2 (carboxylic acid) | N/A (ester) | 8.5 (benzothiazole NH) |

Key Observations :

Challenges :

- Benzoxazole synthesis often requires harsh conditions (e.g., high-temperature reflux), whereas tetrazole formation demands precise stoichiometry .

Biological Activity

4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the mechanisms of action, biological effects, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has a molecular formula of CHClN\O and a molecular weight of approximately 273.69 g/mol. The structure features a benzoxazole ring substituted with a carboxylic acid group and a chlorine atom, which enhances its chemical reactivity and biological properties. The chloro substituent is crucial for its interaction with biological targets.

The mechanism of action of this compound involves its ability to interact with specific molecular targets within biological systems. This compound can inhibit the growth of microorganisms by disrupting their metabolic pathways or cellular structures. The benzoxazole moiety is known for its role in antimicrobial activity, where it may interact with bacterial cell membranes or inhibit specific metabolic pathways in fungi.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. In vitro studies have reported minimum inhibitory concentrations (MICs) that demonstrate its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus cereus | 64 |

| Escherichia coli | Not active |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives containing the benzoxazole structure can exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The selective toxicity towards cancer cells compared to normal cells highlights its potential as an anticancer agent .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| PC3 | 25 |

Case Studies and Research Findings

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzoxazole derivatives, including this compound. The results indicated significant inhibition against Bacillus subtilis, suggesting its potential use in treating bacterial infections .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated that the compound selectively inhibited cancer cell proliferation while exhibiting lower toxicity towards normal cells, indicating a promising therapeutic index for cancer treatment .

- Mechanistic Insights : Research into the molecular mechanisms revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, further supporting its role as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.